Silane, trimethyl(octadecyloxy)-, abbreviated as TMOS, is an organosilane compound synthesized by reacting octadecanol with trimethylchlorosilane. This reaction typically involves a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the substitution of the chlorine atom with the octadecyl group (C₁₈H₃₇).
TMOS can be further functionalized by reacting its trimethylsilyl group (Si(CH₃)₃) with various reagents, allowing for the attachment of diverse functional groups. This versatility makes TMOS a valuable building block in the synthesis of various materials with tailored properties.
TMOS finds applications in various material science fields due to its unique properties:
Beyond material science, research is exploring the potential applications of TMOS in other fields such as:
Trimethyl(octadecyloxy)silane is a silane compound with the molecular formula C21H46OSi and a molecular weight of 342.67 g/mol. It features a trimethylsilyl group attached to an octadecyloxy chain, making it a long-chain alkyl silane. This compound is primarily utilized for surface modification due to its hydrophobic properties, which enhance the compatibility of materials with organic solvents and improve their resistance to moisture and chemicals .
Trimethyl(octadecyloxy)silane can be synthesized through several methods:
Trimethyl(octadecyloxy)silane is utilized in various applications:
Several compounds share structural similarities with trimethyl(octadecyloxy)silane. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Trimethyl(dodecyloxy)silane | C15H32OSi | Shorter alkyl chain; used for similar surface modifications. |
Trimethyl(phenoxy)silane | C12H18OSi | Aromatic group; offers different chemical reactivity. |
Trimethyl(stearyloxy)silane | C21H46OSi | Similar hydrophobic properties; used in coatings and adhesives. |
Trimethyl(octadecyloxy)silane stands out due to its long-chain alkyl group, which provides enhanced hydrophobicity compared to shorter-chain analogs. This unique property makes it particularly effective for applications requiring high moisture resistance and durability in harsh environments . Its versatility in both industrial and biomedical fields further emphasizes its significance among similar compounds.
The development of organosilicon chemistry traces back to 1863, when French chemists C. Fiedler and J. M. Crafts synthesized tetraethylsilane ($$ \text{Si}(\text{C}2\text{H}5)_4 $$), marking the inception of silicon-carbon bond research. Trimethyl(octadecyloxy)silane emerged later as part of efforts to tailor silanes for specialized applications. Its synthesis builds on foundational methods established in the mid-20th century, where alkylchlorosilanes were reacted with alcohols to produce alkoxysilanes. The compound’s commercial significance grew alongside advancements in hydrophobic coatings and biomaterial engineering, reflecting the broader evolution of organosilicon applications.
Trimethyl(octadecyloxy)silane’s structure combines a hydrolytically stable trimethylsilyl group ($$ \text{Si}(\text{CH}3)3 $$) with an 18-carbon alkyl chain ($$ \text{C}{18}\text{H}{37}\text{O} $$). This configuration confers dual functionality:
The compound’s effectiveness hinges on its ability to reduce surface energy. Studies demonstrate that longer alkyl chains ($$ \text{C}{18} $$) outperform shorter analogs ($$ \text{C}{12} $$) in hydrophobicity, as evidenced by contact angles exceeding 110° on quartz and calcite. This structure-property relationship underscores its dominance in applications requiring durable water repellency.